molecular formula C21H20N4O2S B3412909 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide CAS No. 941877-39-0

4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide

Cat. No.: B3412909
CAS No.: 941877-39-0
M. Wt: 392.5 g/mol
InChI Key: CPOAUDFJASKFAK-UHFFFAOYSA-N
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Description

4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of a cyanomethylsulfanyl group and an isopropyl-substituted benzamide moiety further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide typically involves multi-step organic reactions One common approach is the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone coreThe final step involves the acylation of the quinazolinone intermediate with isopropyl-substituted benzoyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to modulate specific molecular pathways makes it a promising candidate for further pharmacological studies.

Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. The cyanomethylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. Additionally, the benzamide moiety can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

    4-oxo-3,4-dihydroquinazolin-3-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Cyanomethylsulfanyl-substituted compounds: These molecules possess the cyanomethylsulfanyl group and can undergo similar chemical reactions.

    Isopropyl-substituted benzamides: These compounds feature the isopropyl-substituted benzamide moiety and have comparable binding properties.

Uniqueness: The combination of the quinazolinone core, cyanomethylsulfanyl group, and isopropyl-substituted benzamide moiety in 4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide provides a unique chemical scaffold.

Properties

IUPAC Name

4-[[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14(2)23-19(26)16-9-7-15(8-10-16)13-25-20(27)17-5-3-4-6-18(17)24-21(25)28-12-11-22/h3-10,14H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOAUDFJASKFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide
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4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide

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